molecular formula C10H13IO2 B14835677 5-(Tert-butoxy)-2-iodophenol

5-(Tert-butoxy)-2-iodophenol

Cat. No.: B14835677
M. Wt: 292.11 g/mol
InChI Key: OXXZSBQTGCNWBY-UHFFFAOYSA-N
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Description

5-(Tert-butoxy)-2-iodophenol is an organic compound characterized by the presence of a tert-butoxy group and an iodine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tert-butoxy)-2-iodophenol typically involves the iodination of a phenol derivative followed by the introduction of the tert-butoxy group. One common method is the reaction of 2-iodophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 40-60°C)

    Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid

    Solvent: Organic solvents like dichloromethane or toluene

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction of the iodine atom can lead to the formation of phenol derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base

Major Products:

    Oxidation: Quinones or hydroquinones

    Reduction: Phenol derivatives

    Substitution: Various substituted phenol derivatives depending on the nucleophile used

Scientific Research Applications

5-(Tert-butoxy)-2-iodophenol has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Biological Studies: Used in studies involving enzyme inhibition and protein interactions.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Tert-butoxy)-2-iodophenol involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxy group can influence the compound’s binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

    2-Iodophenol: Lacks the tert-butoxy group, leading to different reactivity and applications.

    5-(Tert-butoxy)-2-chlorophenol: Similar structure but with a chlorine atom instead of iodine, resulting in different chemical properties.

    5-(Tert-butoxy)-2-bromophenol:

Uniqueness: 5-(Tert-butoxy)-2-iodophenol is unique due to the combination of the tert-butoxy group and the iodine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C10H13IO2

Molecular Weight

292.11 g/mol

IUPAC Name

2-iodo-5-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C10H13IO2/c1-10(2,3)13-7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3

InChI Key

OXXZSBQTGCNWBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)I)O

Origin of Product

United States

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